molecular formula C19H20F2N4O2 B2573472 N1-(2,5-difluorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034498-93-4

N1-(2,5-difluorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2573472
CAS RN: 2034498-93-4
M. Wt: 374.392
InChI Key: QIXLPRNPNGDCSV-UHFFFAOYSA-N
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Description

The compound “N1-(2,5-difluorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide” is an organic compound containing several functional groups. It has a difluorophenyl group, a pyridinyl group, a piperidinyl group, and an oxalamide group . Each of these groups can confer different properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central oxalamide group. The exact structure would depend on the specific ways these groups are bonded together .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the difluorophenyl and pyridinyl groups are likely to make the compound relatively non-polar and possibly aromatic .

Scientific Research Applications

Molecular Interactions and Mechanisms

N1-(2,5-difluorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide and its derivatives have been studied for their interactions with specific receptors or proteins, contributing to the understanding of their molecular mechanisms. For instance, research on compounds structurally related to N1-(2,5-difluorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide showed potential interactions with cannabinoid receptors, providing insights into their antagonistic activities and aiding in the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Synthesis and Chemical Properties

The synthesis of N1-(2,5-difluorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide and related compounds involves innovative methodologies that enhance the efficiency and selectivity of the chemical reactions. Studies have developed eco-friendly synthesis approaches for creating ionic high-molecular-weight polymers with distinct chemical properties, leveraging reactions with sodium dicyanamide and piperazine under ambient conditions, thus expanding the possibilities for creating novel materials with specific functions (Yamaguchi et al., 2018).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the specific conditions under which it’s handled .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its mechanism of action if it’s a drug .

properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N4O2/c20-14-1-2-16(21)17(11-14)24-19(27)18(26)23-12-13-5-9-25(10-6-13)15-3-7-22-8-4-15/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXLPRNPNGDCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,5-difluorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide

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